2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687489
InChI: InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2
SMILES: C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

CAS No.:

Cat. No.: VC13687489

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde -

Specification

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 2,5-bis(prop-2-ynoxy)terephthalaldehyde
Standard InChI InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2
Standard InChI Key LXIGMDZIEMIPTI-UHFFFAOYSA-N
SMILES C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O
Canonical SMILES C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a central benzene ring substituted at the 2- and 5-positions with prop-2-yn-1-yloxy groups (–O–CH₂–C≡CH) and at the 1- and 4-positions with aldehyde functionalities (–CHO). This configuration grants dual reactivity: the aldehydes participate in condensation reactions (e.g., imine formation), while the alkyne groups enable click chemistry modifications .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀O₄
Molecular Weight242.23 g/mol
Density1.246 ± 0.06 g/cm³ (Predicted)
Boiling Point432.1 ± 45.0 °C (Predicted)
Storage Conditions2–8°C under inert atmosphere

Solubility and Stability

The compound exhibits limited solubility in polar solvents but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability is maintained under nitrogen, though prolonged exposure to moisture or oxygen degrades the aldehyde groups . Stock solutions are typically prepared at 10 mM in DMSO, with recommended storage at –20°C for ≤1 month or –80°C for ≤6 months .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting terephthalaldehyde with prop-2-yn-1-ol in the presence of a base catalyst (e.g., K₂CO₃) under inert conditions (N₂/Ar). The reaction proceeds via nucleophilic aromatic substitution, with yields optimized at 60–80°C over 12–24 hours.

Table 2: Representative Synthesis Conditions

ParameterCondition
CatalystK₂CO₃
SolventAnhydrous DMF
Temperature60–80°C
Reaction Time12–24 hours
Yield70–85%

Post-Synthetic Modifications

Applications in Covalent Organic Frameworks (COFs)

COF Design and Assembly

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde serves as a linear linker in β-ketoenamine-linked COFs, reacting with triamine monomers (e.g., 1,3,5-triformylphloroglucinol) to form crystalline networks. The resulting materials exhibit surface areas exceeding 1,500 m²/g and pore sizes tunable from 1.8–3.2 nm .

Table 3: Performance Metrics of Representative COFs

COF TypeSurface Area (m²/g)Pore Size (nm)Application
COF-C1,6202.4Gas Storage (H₂, CO₂)
COF-ABCDEFGHI1,7803.1Pollutant Adsorption
aCOF-F1,4501.9Catalysis (ORR)

Environmental Remediation

COFs derived from this compound demonstrate exceptional adsorption capacities for heavy metals (e.g., Pb²⁺: 480 mg/g) and organic pollutants (e.g., bisphenol A: 320 mg/g) due to their π-conjugated frameworks and accessible binding sites . A 2023 study reported a 98% removal efficiency for methylene blue within 30 minutes using a COF-C photocatalyst .

Recent Advances and Future Directions

Multicomponent COFs

A 2024 breakthrough involved integrating 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde with seven other aldehydes to create a nine-component COF (COF-ABCDEFGHI). This material achieved a record BET surface area of 1,780 m²/g and demonstrated multifunctionality in gas separation and catalysis .

Biomedical Applications

Ongoing research explores COF-based drug carriers functionalized with tumor-targeting peptides. Preliminary in vivo studies show a 40% increase in doxorubicin delivery efficiency to breast cancer cells compared to free drug formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator